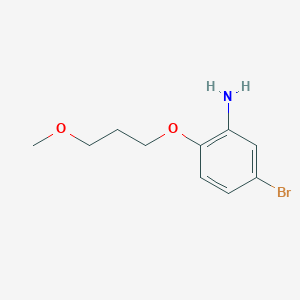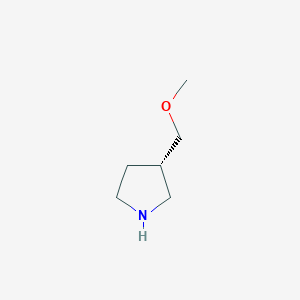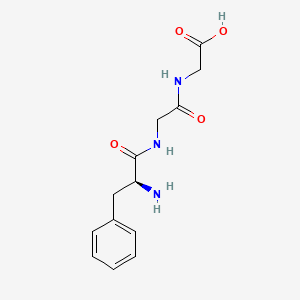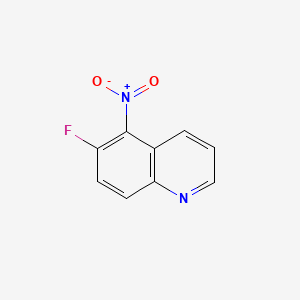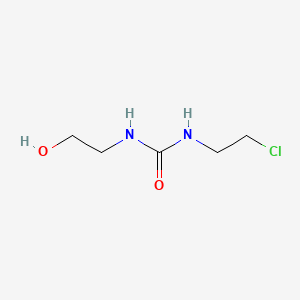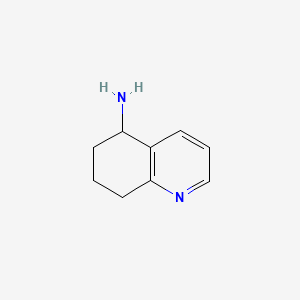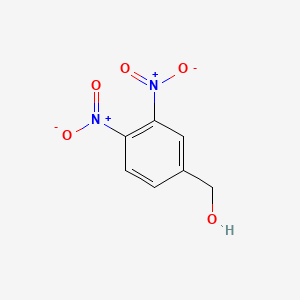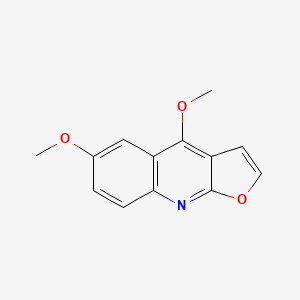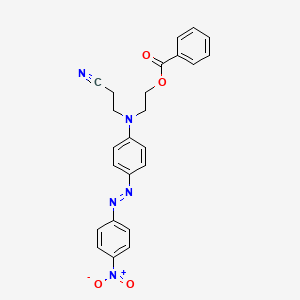
DISPERSE ORANGE 73
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DISPERSE ORANGE 73 is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, particularly in textiles and fabrics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DISPERSE ORANGE 73 involves multiple steps:
Cyanethylation: The initial step involves the reaction of aniline with acrylonitrile to form a cyanoethylated intermediate.
Hydroxyethylation: This intermediate is then reacted with ethylene oxide to introduce a hydroxyethyl group.
Esterification: The hydroxyethylated product is esterified using benzoyl chloride to form the benzoyloxyethyl derivative.
Diazotization and Coupling: Finally, the compound undergoes diazotization with 4-nitroaniline followed by coupling to form the azo dye.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction times to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
DISPERSE ORANGE 73 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the azo group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
DISPERSE ORANGE 73 has several scientific research applications:
Chemistry: It is used as a model compound in studying azo dye chemistry and reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and treatments.
Industry: It is widely used as a dye in the textile industry due to its vibrant color and stability.
Wirkmechanismus
The mechanism by which DISPERSE ORANGE 73 exerts its effects involves its interaction with molecular targets such as proteins and nucleic acids. The azo group plays a crucial role in its binding and reactivity, leading to various biological and chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]amino]-:
Propanenitrile, 3-[ethyl[3-methyl-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]-:
Uniqueness
DISPERSE ORANGE 73 is unique due to its specific substituents, which confer distinct color properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
40690-89-9 |
|---|---|
Molekularformel |
C24H21N5O4 |
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
2-[N-(2-cyanoethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethyl benzoate |
InChI |
InChI=1S/C24H21N5O4/c25-15-4-16-28(17-18-33-24(30)19-5-2-1-3-6-19)22-11-7-20(8-12-22)26-27-21-9-13-23(14-10-21)29(31)32/h1-3,5-14H,4,16-18H2 |
InChI-Schlüssel |
SCLYXZFZPIKFAH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OCCN(CCC#N)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCCN(CCC#N)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Key on ui other cas no. |
40690-89-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine](/img/structure/B1345885.png)
![Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B1345889.png)
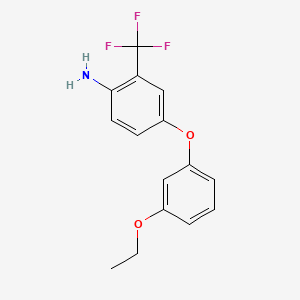
![N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide](/img/structure/B1345892.png)
![4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1345904.png)
